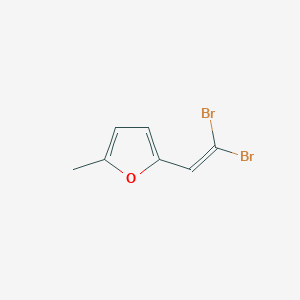
2-(2,2-Dibromoethenyl)-5-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dibromoethenyl)-5-methylfuran is an organic compound with the molecular formula C6H4Br2O This compound is characterized by the presence of a furan ring substituted with a 2,2-dibromoethenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-5-methylfuran typically involves the bromination of 5-methylfuran followed by the introduction of the 2,2-dibromoethenyl group. One common method involves the reaction of 5-methylfuran with bromine in the presence of a catalyst to form the dibromo derivative. This intermediate is then reacted with a suitable reagent, such as carbon tetrabromide and triisopropyl phosphite, to introduce the 2,2-dibromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dibromoethenyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .
Aplicaciones Científicas De Investigación
2-(2,2-Dibromoethenyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dibromoethenyl)-5-methylfuran involves its interaction with specific molecular targets. The dibromoethenyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including its use as an antimicrobial agent. The molecular pathways involved include the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dibromoethenyl)benzene: Similar in structure but with a benzene ring instead of a furan ring.
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group but different overall structure and applications.
Uniqueness
2-(2,2-Dibromoethenyl)-5-methylfuran is unique due to its furan ring, which imparts different chemical properties compared to benzene or cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H6Br2O |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
2-(2,2-dibromoethenyl)-5-methylfuran |
InChI |
InChI=1S/C7H6Br2O/c1-5-2-3-6(10-5)4-7(8)9/h2-4H,1H3 |
Clave InChI |
IKSLUVUZTMFSFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
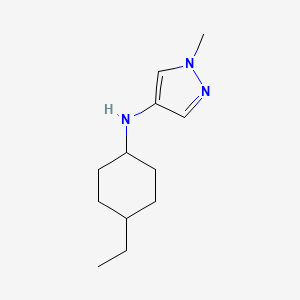
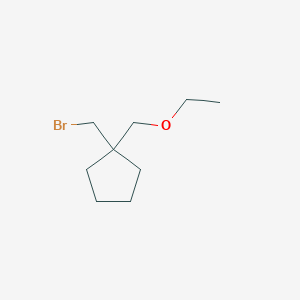
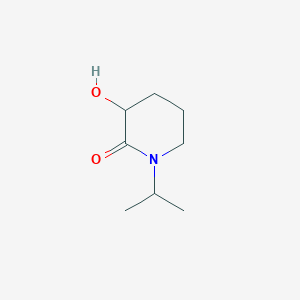
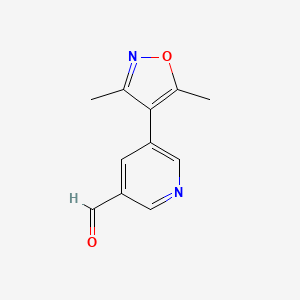

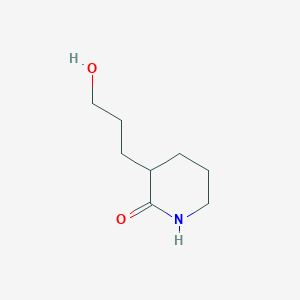
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)

![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
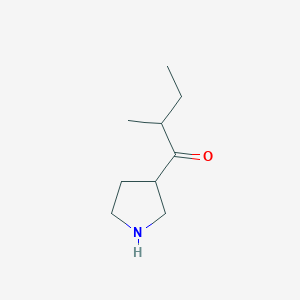
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
